L-Lysyl-L-prolylglycyl-L-valine
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Overview
Description
L-Lysyl-L-prolylglycyl-L-valine is a synthetic peptide composed of four amino acids: lysine, proline, glycine, and valine. Peptides like this compound are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the peptides are typically produced in GMP (Good Manufacturing Practice) facilities to ensure quality and consistency.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-prolylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine or cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced peptides with free thiol groups.
Scientific Research Applications
L-Lysyl-L-prolylglycyl-L-valine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Lysyl-L-prolylglycyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various cellular pathways and processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective effects.
Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine: A peptide with different amino acid composition and potential biological activities.
Uniqueness
L-Lysyl-L-prolylglycyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of lysine, proline, glycine, and valine residues can influence its stability, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
160210-26-4 |
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Molecular Formula |
C18H33N5O5 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O5/c1-11(2)15(18(27)28)22-14(24)10-21-16(25)13-7-5-9-23(13)17(26)12(20)6-3-4-8-19/h11-13,15H,3-10,19-20H2,1-2H3,(H,21,25)(H,22,24)(H,27,28)/t12-,13-,15-/m0/s1 |
InChI Key |
VUSRROKZYRYBKQ-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origin of Product |
United States |
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